

Molecular docking simulation of Thielocin B1 with PAC3

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Compound of Interest

Compound Name: *Thielocin B1*

Cat. No.: *B611338*

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Application Notes & Protocols

Topic: Molecular Docking Simulation of **Thielocin B1** with the Proteasome Assembling Chaperone 3 (PAC3)

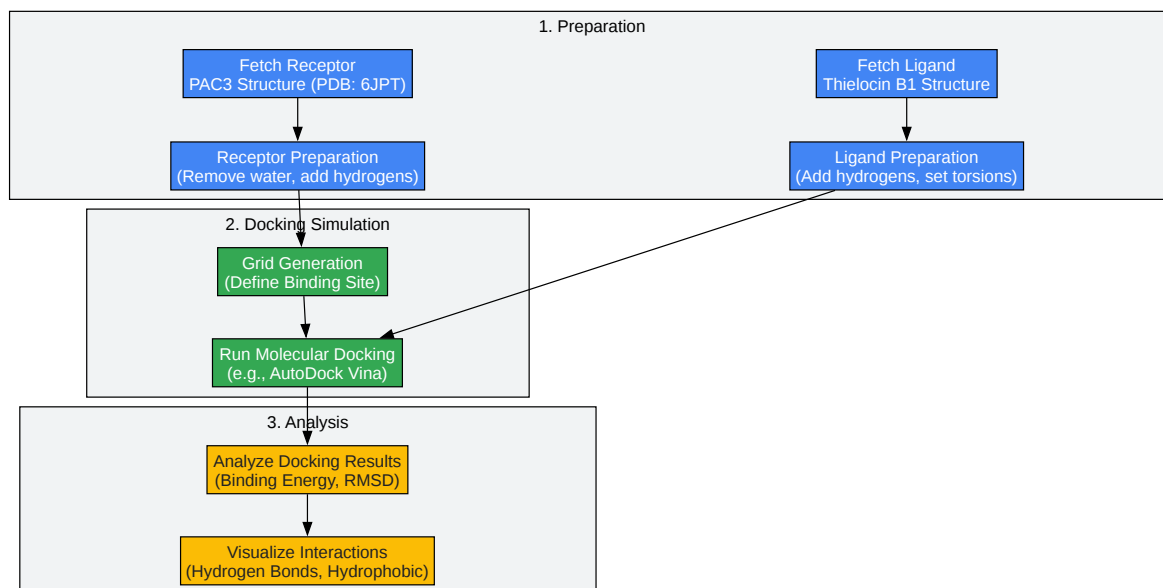
Audience: Researchers, scientists, and drug development professionals.

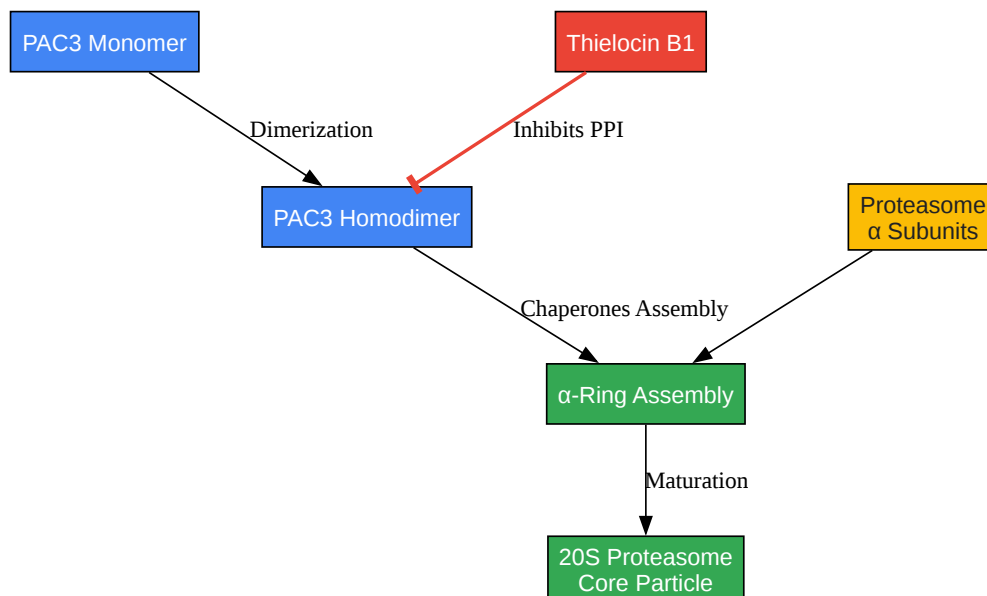
Introduction: **Thielocin B1** is a natural product identified as a novel inhibitor of the protein-protein interaction (PPI) involving the Proteasome Assembling Chaperone 3 (PAC3) homodimer.[1] The 26S proteasome is crucial for cellular protein degradation, and its assembly is a complex process involving various chaperone proteins.[2] The PAC3-PAC4 heterodimer, for instance, acts as a molecular matchmaker in the assembly of the proteasome's α -ring.[2] **Thielocin B1** has been shown to disrupt the formation of the PAC3 homodimer, suggesting a potential therapeutic avenue for targeting proteasome biogenesis.[3][4]

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[5] This technique is instrumental in structure-based drug design for screening virtual libraries and understanding interaction mechanisms at a molecular level.[6] These application notes provide a detailed protocol for performing a molecular docking simulation of **Thielocin B1** with the PAC3 homodimer using industry-standard software, followed by an analysis of the results.

Experimental Workflow

The overall workflow for the molecular docking simulation is depicted below. It involves the preparation of both the receptor and ligand, definition of the binding site via a grid box, execution of the docking algorithm, and finally, the analysis and interpretation of the resulting poses.





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- To cite this document: BenchChem. [Molecular docking simulation of Thielocin B1 with PAC3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6111338#molecular-docking-simulation-of-thielocin-b1-with-pac3]

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